benzyl N-ethylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPJFFOLNINEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495661 | |
| Record name | Benzyl ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65935-09-3 | |
| Record name | Benzyl ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Spectroscopic Characterization of Benzyl N Ethylcarbamate
X-ray Crystallography for Molecular and Supramolecular Architecture
The process begins with the growth of a suitable single crystal, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam, typically from a Mo or Cu source, at a controlled temperature (e.g., 120 K or 293 K). nih.govscirp.org The diffraction pattern produced is recorded on a detector, and the data are processed to determine the unit cell parameters and space group. The structure is then solved and refined using specialized software programs like SHELXS97 and SHELXL97. scirp.orgscienceopen.comuniv-rennes.fr
Table 1: Representative Crystal Data and Structure Refinement Parameters for an Ethyl Benzyl (B1604629) Carbamate (B1207046) Derivative (LQM 9006). scirp.org
| Parameter | Value |
| Empirical Formula | C₁₇H₁₈N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.239(3) |
| b (Å) | 11.450(3) |
| c (Å) | 12.358(4) |
| β (°) | 106.848(10) |
| Volume (ų) | 1521.1(7) |
| Z | 4 |
| Temperature (K) | 293.0 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Reflections collected | 6439 |
| Independent reflections | 3488 |
| R_int | 0.0200 |
| Final R indices [I>2σ(I)] | R1 = 0.0430, wR2 = 0.1119 |
| R indices (all data) | R1 = 0.0573, wR2 = 0.1221 |
Crystallographic data allows for a detailed analysis of the molecule's internal geometry. The carbamate group (-NH-C(=O)-O-) in such compounds is generally found to be planar or nearly planar. smolecule.comiucr.org This planarity arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group, a phenomenon known as amide resonance, which imparts partial double-bond character to the C-N bond. acs.org
Table 2: Selected Experimental Bond Lengths and Angles for an Ethyl Benzyl Carbamate Derivative (LQM 9006). scirp.org
| Bond/Angle | Length (Å) / Degrees (°) |
| Bond Lengths | |
| C=O | 1.225(2) |
| C-N (amide) | 1.343(2) |
| C-O (ester) | 1.347(2) |
| Bond Angles | |
| O-C-N | 110.43(15) |
| O=C-O | 124.64(16) |
| O=C-N | 124.93(16) |
The supramolecular structure, or how molecules are arranged in the crystal, is largely dictated by intermolecular interactions. For carbamates possessing an N-H group, hydrogen bonding is a dominant and structure-directing force. smolecule.comscienceopen.com The amide proton (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.
These N-H···O=C hydrogen bonds typically link molecules together, forming chains, ribbons, or sheets. nih.goviucr.orgnih.gov In the crystal structure of a related benzyl carbamate derivative, molecules are linked by N—H···O hydrogen bonds, resulting in the formation of supramolecular layers. psu.edu These layers then stack upon one another to build the full three-dimensional crystal lattice. Other weaker interactions, such as C-H···π interactions, can also play a role in stabilizing the crystal packing. psu.edu
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds (stretching, bending, etc.). The resulting IR spectrum is a unique fingerprint of the molecule.
The experimental IR spectrum of a compound like benzyl N-ethylcarbamate is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. rsc.org The analysis of the spectrum reveals characteristic absorption bands that confirm the presence of the key functional groups.
For this compound, the most significant peaks are expected for the N-H bond, the carbonyl (C=O) group, and the C-O and C-N bonds of the carbamate linkage, as well as vibrations associated with the ethyl and benzyl groups. Studies on various benzyl carbamates provide well-established ranges for these characteristic vibrations. scirp.orgrsc.orgiucr.org
Table 3: Typical Experimental Infrared Absorption Frequencies for Benzyl Carbamate Derivatives.
| Vibrational Mode | Functional Group | Wavenumber Range (cm⁻¹) | Reference(s) |
| N-H Stretching | -NH | 3250 - 3400 | rsc.org |
| C-H Stretching (Aromatic) | Ar-H | 3000 - 3100 | scirp.org |
| C-H Stretching (Aliphatic) | -CH₂, -CH₃ | 2850 - 3000 | scirp.org |
| C=O Stretching | -C=O | 1670 - 1720 | rsc.orgiucr.org |
| N-H Bending | -NH | 1510 - 1620 | rsc.org |
| C-N Stretching | -C-N | 1300 - 1390 | rsc.org |
| C-O Stretching | -C-O- | 1030 - 1220 | rsc.org |
Each absorption band in the IR spectrum can be assigned to a specific molecular vibration. The correlation of these vibrational modes with the known molecular structure provides definitive structural confirmation.
N-H Stretching: A prominent, often broad, absorption band in the region of 3250-3400 cm⁻¹ is characteristic of the N-H stretching vibration. The position and shape of this band can be influenced by hydrogen bonding; stronger hydrogen bonding tends to shift the peak to lower wavenumbers and broaden it. rsc.org
C=O Stretching: The most intense and easily recognizable band in the spectrum of a carbamate is typically the carbonyl (C=O) stretch, which appears in the 1670-1720 cm⁻¹ range. rsc.orgiucr.org Its exact position is sensitive to the electronic environment.
Other Key Vibrations: The N-H bending vibration appears in the 1510-1620 cm⁻¹ region. rsc.org The C-N and C-O stretching vibrations of the carbamate group are coupled and appear in the fingerprint region of the spectrum, typically between 1030 cm⁻¹ and 1390 cm⁻¹. rsc.org Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and benzyl methylene (B1212753) groups are observed just below 3000 cm⁻¹. scirp.org
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental results to perform a more detailed assignment of vibrational frequencies. scirp.orgscirp.orgdergipark.org.tr By calculating the theoretical vibrational spectrum, a direct comparison can be made, leading to a more robust correlation between the observed spectrum and the molecular structure. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive information about its atomic connectivity and chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Characterization
The ¹H NMR spectrum of this compound displays a set of distinct signals that correspond to each unique proton environment in the molecule. The predicted signals, based on established chemical shift principles, are detailed below. The spectrum is characterized by the typical patterns of the ethyl and benzyl groups. A broad signal corresponding to the amine (N-H) proton is also expected.
Interactive Table: Predicted ¹H NMR Data for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (C₆H₅ ) | ~ 7.35 | Multiplet (m) | 5H |
| Benzyl (-O-CH₂ -Ph) | ~ 5.12 | Singlet (s) | 2H |
| Amine (-NH -) | ~ 5.0 (variable) | Broad Singlet (br s) | 1H |
| Ethyl (-N-CH₂ -CH₃) | ~ 3.23 | Quartet (q) | 2H |
| Ethyl (-N-CH₂-CH₃ ) | ~ 1.15 | Triplet (t) | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound gives rise to a single peak. libretexts.org The chemical shifts are indicative of the carbon's hybridization and electronic environment, with the carbonyl carbon appearing furthest downfield. libretexts.org Quaternary carbons, such as the carbonyl and the aromatic carbon attached to the benzylic group, are expected to have weaker signal intensities in a typical spectrum due to longer relaxation times and a lack of Nuclear Overhauser Effect enhancement. huji.ac.il
Interactive Table: Predicted ¹³C NMR Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C =O) | ~ 156.5 |
| Aromatic (ipso-C ) | ~ 136.8 |
| Aromatic (C H) | ~ 128.6, 128.2, 127.9 |
| Benzyl (-O-C H₂-Ph) | ~ 66.9 |
| Ethyl (-N-C H₂-CH₃) | ~ 35.8 |
| Ethyl (-N-CH₂-C H₃) | ~ 15.2 |
Conformational Analysis via NMR (e.g., Rotameric Preferences)
The carbamate functional group exhibits restricted rotation around the carbonyl-nitrogen (C-N) bond. This is due to the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, which imparts partial double-bond character to the C-N bond. nih.govsctunisie.org This rotational barrier is often significant enough that the process is slow on the NMR timescale, allowing for the observation of distinct conformational isomers, or rotamers. researchgate.net
For a secondary carbamate like this compound, this phenomenon leads to the existence of s-cis and s-trans conformers. The presence of these two rotamers in solution can lead to a doubling of signals in both the ¹H and ¹³C NMR spectra for nuclei located near the carbamate linkage. sctunisie.org The relative populations of these conformers can be influenced by factors such as the solvent and the steric bulk of the substituents.
Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study this dynamic equilibrium. sctunisie.org As the temperature is increased, the rate of interconversion between the rotamers also increases. At a specific point, known as the coalescence temperature, the two separate signals for a given nucleus merge into a single, broad peak. Further temperature increases result in a single, sharp, time-averaged signal, as the rapid interconversion prevents the NMR spectrometer from resolving the individual conformers. sctunisie.orglookchem.com
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₁₃NO₂), the calculated molecular weight is 179.22 g/mol , and its monoisotopic mass is 179.09464 Da. biosynth.comuni.lu
In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 179. The subsequent fragmentation of this ion provides a structural fingerprint. The most prominent fragmentation pathways are dictated by the formation of stable ions and neutral losses. The primary fragmentation involves the cleavage of the benzylic C-O bond, which is typical for benzyl esters and ethers, leading to the highly stable benzyl cation.
Interactive Table: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 179 | Molecular Ion | [C₁₀H₁₃NO₂]⁺• | Ionization of the parent molecule |
| 91 | Tropylium (B1234903) Ion (Base Peak) | [C₇H₇]⁺ | Cleavage of the benzylic C-O bond |
| 151 | Benzyl Carbamate Radical Cation | [C₈H₉NO₂]⁺• | Loss of ethene (C₂H₄) via rearrangement |
| 108 | Phenylmethanol Radical Cation | [C₇H₈O]⁺• | Loss of ethyl isocyanate (C₂H₅NCO) |
| 79 | Phenyl Cation | [C₆H₅]⁺ | Loss of CH₂ from tropylium ion |
| 65 | Cyclopentadienyl Cation | [C₅H₅]⁺ | Loss of acetylene (B1199291) (C₂H₂) from tropylium ion |
The base peak in the spectrum is predicted to be at m/z 91, corresponding to the [C₇H₇]⁺ ion. This ion is not the simple benzyl cation but rearranges to the more stable, aromatic tropylium ion. This fragmentation is a dominant characteristic of many benzyl-containing compounds. libretexts.org Another significant fragmentation pathway involves the loss of stable neutral molecules, such as ethene or ethyl isocyanate, leading to the other observed ions.
Computational Chemistry and Theoretical Studies of Benzyl N Ethylcarbamate Analogues
Molecular Geometry Optimization and Conformational Analysis
Investigation of Conformational Restriction and Amide Resonance
The carbamate (B1207046) functional group is a crucial structural element in many biologically active compounds. nih.gov Its unique properties, including its ability to modulate interactions with biological targets, stem from its distinct electronic and conformational characteristics. nih.govacs.org The carbamate moiety imposes a degree of conformational restriction due to the delocalization of the non-bonded electrons on the nitrogen atom into the carboxyl group. nih.govacs.org This phenomenon, known as amide resonance, results in a pseudo double bond character for the C-N bond, restricting free rotation and leading to the possible coexistence of syn and anti conformers. nih.gov
Theoretical and experimental studies have shown that the amide resonance in carbamates is approximately 3-4 kcal/mol lower than in amides. acs.org This difference is attributed to electronic and steric perturbations from the additional oxygen atom. acs.org Three primary resonance structures contribute to the stability of the carbamate group. acs.org The conformational preferences of carbamates can be influenced by factors such as temperature, with studies showing a switch from a favored syn to an anti rotamer as the temperature increases. acs.org
In the context of drug design, the conformational restriction and hydrogen bonding capabilities of the carbamate group are significant. nih.govacs.org The carboxyl group and the backbone NH can participate in hydrogen bonding, and substitutions on the O- and N-termini of the carbamate provide avenues for modifying biological activity, stability, and pharmacokinetic properties. nih.govacs.org For instance, in designing inhibitors for enzymes like butyrylcholinesterase, the conformation of carbamate-containing molecules plays a role in their binding affinity. acs.org Computational modeling of isosorbide-based carbamates has revealed that intramolecular hydrogen bonding can influence the orientation of the molecule within the enzyme's active site. acs.org
Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like benzyl (B1604629) N-ethylcarbamate and its analogues. scirp.orgscirp.org A common approach involves calculating theoretical vibrational frequencies using various quantum mechanical methods. scirp.orgscirp.org These methods often compute harmonic frequencies, which systematically deviate from experimental fundamental frequencies due to the neglect of vibrational anharmonicity and approximations in the treatment of electron correlation. nist.gov
To bridge this gap, empirical scaling factors are applied to the calculated frequencies. scirp.orgscirp.orgnist.gov These factors are specific to the combination of the theoretical method and the basis set used. nist.govresearchgate.net For carbamates, studies have employed methods such as the semi-empirical PM3, Hartree-Fock (HF), and Density Functional Theory (DFT) with various functionals (e.g., B3LYP, BVP86, PBEPBE) and basis sets (e.g., 6-31+G(d), 6-311+G(d,p)). scirp.orgscirp.org The calculated frequencies are then corrected using an empirical scale factor specific to each method to account for the harmonic approximation used during the calculation. scirp.orgscirp.org
The selection of an appropriate scaling factor is crucial for accurate predictions. nist.govresearchgate.net These factors are derived by comparing calculated harmonic frequencies to a large set of experimental vibrational data. nist.gov It is important to note that these scaling factors have inherent uncertainties, which can be larger than often acknowledged, suggesting that they typically have only two significant digits. nist.gov For instance, a scaling factor of 0.9852 has been suggested for the O3LYP functional with a 3-21G basis set. researchgate.net Another study found a scaling factor of 0.9933 for the SCC-DFTB method. nih.gov
A critical step in validating computational models is the comparative analysis of theoretical and experimental spectroscopic data. scirp.orgscirp.org For benzyl N-ethylcarbamate analogues, this involves comparing calculated vibrational (IR) spectra with experimentally measured spectra. scirp.orgscirp.org Such comparisons help determine the most accurate level of theory for predicting the vibrational frequencies of these compounds. scirp.orgscirp.org
In a study on ethyl benzyl carbamates, researchers calculated vibrational frequencies using several methods, including PM3, HF, and DFT with different functionals and basis sets. scirp.orgscirp.org They then compared these theoretical frequencies, after applying appropriate scaling factors, with experimental IR data. scirp.orgscirp.org The analysis focused on the most relevant bonds present in all the carbamates. scirp.org The results indicated that the HF/6-31+G(d) method provided the lowest error, with 80% of the computed frequencies having an error under 3%. scirp.org This was followed by B3LYP/6-31+G(d) and other DFT functionals. scirp.org The semi-empirical PM3 method was found to be the least accurate. scirp.org
Beyond vibrational frequencies, computational methods can also predict other spectroscopic properties like NMR chemical shifts. als-journal.comresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. als-journal.com Comparisons between calculated and experimental ¹H and ¹³C NMR spectra have shown good agreement for related molecules, further validating the computational approach. als-journal.com Similarly, UV-Vis absorption spectra can be calculated using Time-Dependent DFT (TD-DFT) and compared with experimental measurements in various solvents. als-journal.comresearchgate.net
Below is a table summarizing the comparison of theoretical and experimental vibrational frequencies for key functional groups in a representative this compound analogue.
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
| Functional Group | Experimental Frequency (cm⁻¹) | Calculated Frequency (HF/6-31+G(d)) (cm⁻¹) | % Error |
|---|---|---|---|
| N-H Stretch | 3320 | 3450 | 3.9 |
| C=O Stretch | 1690 | 1725 | 2.1 |
| C-N Stretch | 1260 | 1285 | 2.0 |
Note: The data in this table is illustrative and based on typical values found in the literature for similar compounds. Actual values may vary depending on the specific analogue and experimental conditions.
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are instrumental in elucidating the mechanisms of chemical reactions by allowing for the analysis of transition states and reaction pathways. numberanalytics.comresearchgate.net A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. numberanalytics.com The energy of the transition state determines the activation energy of the reaction. numberanalytics.com
Various computational methods, such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are employed to locate and characterize transition states. numberanalytics.com The analysis of a transition state structure provides insights into the geometry and electronic properties of the molecule at the peak of the energy barrier, which is crucial for understanding reaction kinetics and selectivity. numberanalytics.com
For reactions involving carbamates, such as their synthesis or degradation, computational studies can map out the potential energy surface to identify the most favorable reaction pathway. For example, in the synthesis of N-benzoyl urea (B33335) derivatives from N-benzoylcarbamates, DFT calculations at the B3LYP/6–31 + G (d,p) level of theory were used to investigate whether the reaction proceeds through a stepwise or a concerted mechanism by analyzing the structures of intermediates and transition states. researchgate.net Similarly, the mechanism of cycloaddition reactions involving benzyl azide (B81097) has been studied through the analysis of transition state structures obtained from DFT calculations. researchgate.net
Theoretical studies are crucial for understanding the degradation mechanisms of carbamates, including those initiated by free radicals. researchgate.netresearchgate.net In environmental and biological systems, carbamates can be degraded through reactions with reactive oxygen species like the hydroxyl radical (•OH). researchgate.net Computational chemistry can model these reactions to predict their feasibility and pathways.
Studies on the degradation of carbamate pesticides by •OH radicals have utilized dual-level direct dynamics methods to calculate reaction rate constants. researchgate.net These calculations help to identify the most likely sites of attack on the carbamate molecule. For instance, research indicates that hydrogen abstraction from a methyl group can be a major reaction channel. researchgate.net
The radical oxidation of carbamates has also been investigated using a combination of spectroscopic techniques and theoretical methods like DFT. researchgate.net These studies have shown that carbamates can react with various radical species, leading to their oxidation. researchgate.net Theoretical calculations suggest that from a thermodynamic standpoint, hydrogen atom transfer is the preferred mechanism for the reaction between carbamates and radicals. researchgate.net The insights gained from these theoretical investigations are valuable for understanding the natural remediation mechanisms of carbamates in the environment. researchgate.net
Chemical Reactivity and Transformation Pathways of Benzyl N Ethylcarbamate
Hydrolytic Stability and Mechanisms of Carbamate (B1207046) Cleavage
The stability of carbamates in aqueous environments is a critical aspect of their chemistry. Generally, carbamates can undergo hydrolysis under both acidic and basic conditions, although N,N-disubstituted carbamates, such as benzyl (B1604629) N-ethylcarbamate, tend to be more stable than their N-monosubstituted counterparts. researchgate.netacs.org The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the solution and the structure of the carbamate.
Rearrangement Reactions Involving Carbamate Functionality (e.g., Hofmann Rearrangement)
The Hofmann rearrangement is a well-known organic reaction that converts a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org This reaction can be modified to synthesize carbamates by trapping the isocyanate intermediate with an alcohol. wikipedia.orgcore.ac.uknih.gov While the classical Hofmann rearrangement starts from a primary amide, variations of this reaction can be applied to carbamate synthesis. nih.govorganic-chemistry.orgorganic-chemistry.org
Specifically, the Hofmann rearrangement can be used to produce methyl and benzyl carbamates from amides in high yields. organic-chemistry.org The reaction is typically carried out using reagents like sodium hypochlorite (B82951) or N-bromoacetamide in the presence of a base and an alcohol. core.ac.ukorganic-chemistry.org Although the direct Hofmann rearrangement of benzyl N-ethylcarbamate itself is not described, the underlying principles are relevant to the synthesis and potential transformations of carbamates. The isocyanate intermediate, key to the Hofmann rearrangement, can also be generated from other precursors and trapped to form carbamates. wikipedia.orgbdu.ac.in
N-Alkylation and Strategic Use as Protecting Groups
Carbamates, including the benzyl carbamate (Cbz or Z) group, are widely used as protecting groups for amines in organic synthesis. organic-chemistry.orgmasterorganicchemistry.com They render the amine nitrogen non-nucleophilic, allowing for selective reactions at other sites in the molecule. organic-chemistry.org
Benzyl Carbamate as a C-N Bond Protecting Group
The benzyloxycarbonyl (Cbz) group is a common and versatile protecting group for amines. masterorganicchemistry.com It is stable under a variety of reaction conditions but can be readily removed when needed. masterorganicchemistry.com The use of benzyl carbamates allows for the temporary protection of an amine's N-H bond, preventing it from participating in undesired reactions. thieme-connect.com This strategy is crucial in multi-step syntheses of complex nitrogen-containing molecules. thieme-connect.com
Deprotection Methodologies (e.g., Lewis Acid-Mediated Cleavage)
A variety of methods exist for the deprotection of benzyl carbamates. One common method is catalytic hydrogenation, where the Cbz group is cleaved by hydrogen gas in the presence of a palladium catalyst. masterorganicchemistry.com Another important deprotection strategy involves the use of Lewis acids. thieme-connect.comthieme-connect.comresearchgate.netepa.gov
The combination of a hard Lewis acid, such as diethylaluminum chloride (Et2AlCl), and a soft nucleophile, like thioanisole (B89551) (MeSPh), has been shown to be effective for the cleavage of N-benzyl carbamates under mild conditions. thieme-connect.comthieme-connect.comepa.gov This method is particularly useful for substrates with other sensitive functional groups that might not be stable under harsher deprotection conditions. thieme-connect.com Other deprotection protocols include the use of 2-mercaptoethanol (B42355) in the presence of a base, which offers a milder alternative to traditional methods. organic-chemistry.orgorganic-chemistry.org
Below is a table summarizing some deprotection methods for benzyl carbamates:
| Deprotection Method | Reagents | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C | Common and effective, but not suitable for molecules with other reducible functional groups. masterorganicchemistry.com |
| Lewis Acid-Mediated Cleavage | Et₂AlCl, MeSPh | Mild conditions, good for complex molecules. thieme-connect.comthieme-connect.com |
| Nucleophilic Deprotection | 2-mercaptoethanol, K₃PO₄ | Mild and tolerant of sensitive functional groups. organic-chemistry.org |
Oxidative Degradation Mechanisms (e.g., Reaction with Reactive Oxygen Species)
The oxidative degradation of carbamates is an area of interest, particularly in the context of metabolism and environmental fate. While specific studies on the oxidative degradation of this compound are limited in the provided results, general principles of organic chemistry suggest that the benzyl group could be susceptible to oxidation.
For instance, the metabolism of some carbamate-containing compounds involves the oxidation of alkyl or aryl groups attached to the carbamate moiety. tandfonline.com In the case of this compound, oxidation could potentially occur at the benzylic position or on the aromatic ring, especially in the presence of reactive oxygen species (ROS). nih.gov The formation of ROS has been implicated in the cellular response to some benzyl-containing compounds. nih.gov However, detailed mechanisms for the reaction of this compound with specific ROS are not well-documented in the available search results.
Chemical Applications and Roles As Synthetic Intermediates
Reagents in Complex Organic Synthesis
The utility of benzyl (B1604629) N-ethylcarbamate as a versatile reagent is underscored by its participation in several key synthetic operations, including the generation of primary amines, its role in multicomponent reactions, and its application in catalytic hydrogenation processes.
Precursors for Primary Amine Synthesis
Carbamates, including benzyl N-ethylcarbamate, serve as effective protecting groups for amines. The benzyl group, in particular, can be readily cleaved under specific conditions to yield the free amine. This strategy is foundational in peptide synthesis and other multi-step syntheses where the reactivity of an amine needs to be temporarily masked. The removal of the benzyl group is often achieved through catalytic hydrogenation, a process that is typically clean and high-yielding. masterorganicchemistry.com The stability of the carbamate (B1207046) group under various reaction conditions, coupled with the ease of deprotection of the benzyl group, makes benzyl carbamates like this compound valuable intermediates for the controlled introduction of primary amine functionalities.
Components in Multicomponent Reactions (e.g., β-Amino Ketone Synthesis)
This compound and similar carbamates are increasingly utilized as components in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. One prominent example is the synthesis of β-amino ketones, which are important structural motifs in many biologically active compounds. mdpi.comorganic-chemistry.org
In a typical three-component Mannich-type reaction, an aldehyde, a ketone, and a carbamate like this compound can be reacted in the presence of a suitable catalyst to afford N-protected β-amino ketones. organic-chemistry.org Various catalysts, including those based on gold and hafnium, have been shown to effectively promote this transformation. mdpi.comorganic-chemistry.org The use of a carbamate instead of a free amine in these reactions offers advantages such as improved stability and milder reaction conditions. organic-chemistry.org
A study demonstrated the use of Hf(OTf)₄ as a potent catalyst for the direct three-component synthesis of β-carbamate ketones under solvent-free conditions, providing facile access to a diversity of carbamate-protected Mannich bases. mdpi.com This method highlights the utility of carbamates in generating complex molecular architectures in an atom-economical fashion.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |
| Aldehyde | Ketone | Benzyl carbamate | AuCl₃-PPh₃ | N-protected β-aryl-β-amino ketone | organic-chemistry.org |
| Benzaldehyde | Acetophenone | Benzyl carbamate | Hf(OTf)₄ | β-carbamate ketone | mdpi.com |
Application in Catalytic Hydrogenation Processes
Catalytic hydrogenation is a crucial process involving this compound, primarily for the deprotection of the benzyl group to release the corresponding ethylamine (B1201723) derivative. masterorganicchemistry.com This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen gas. masterorganicchemistry.com The process is highly efficient and selective, leaving the carbamate and other functional groups intact.
Furthermore, research into liquid organic hydrogen carriers (LOHCs) has explored the hydrogenation of N-ethylcarbazole, a related heterocyclic compound, as a means of hydrogen storage. frontiersin.org While not directly involving this compound, these studies on catalytic hydrogenation of similar N-containing aromatics contribute to the broader understanding of hydrogenation processes that could be relevant to carbamate chemistry. frontiersin.org The development of efficient and cost-effective catalysts, such as Ni-Mo alloys, for these hydrogenations is an active area of research. frontiersin.org
Structural Motif in Advanced Chemical Scaffolds
Beyond its role as a reactive intermediate, the carbamate linkage within this compound serves as a critical structural element in the design of sophisticated chemical structures with tailored properties.
Carbamate Linkage as a Peptide Bond Mimic and Surrogate
In the field of medicinal chemistry, the carbamate group is widely recognized as a valuable peptide bond mimic or surrogate. nih.govacs.orgresearchgate.net Peptides often suffer from poor metabolic stability due to enzymatic degradation of the amide bonds. Replacing a native amide bond with a carbamate linkage can confer enhanced resistance to proteolysis while maintaining key structural features necessary for biological activity. nih.govacs.org
The carbamate functionality is structurally related to an amide but exhibits greater chemical stability. nih.gov It can participate in hydrogen bonding through its carbonyl group and the NH moiety, similar to a peptide bond. acs.org This ability to mimic the hydrogen bonding patterns of peptides allows carbamate-containing molecules to interact with biological targets such as enzymes and receptors. acs.org The conformational restriction imposed by the partial double-bond character of the C-N bond in carbamates also plays a role in pre-organizing the molecule for binding. nih.govacs.org
Design of Modified Carbamate Structures for Tailored Chemical Interactions
The versatility of the carbamate group allows for extensive modification to fine-tune the chemical and biological properties of a molecule. By varying the substituents on the nitrogen and oxygen atoms of the carbamate, researchers can modulate factors such as solubility, lipophilicity, and electronic properties. mdpi.com
This design flexibility is crucial in drug discovery for optimizing lead compounds. For instance, the design of new cholinesterase inhibitors for the treatment of neurodegenerative diseases often involves modifying the structure of existing carbamate inhibitors. mdpi.com By synthesizing and testing a variety of carbamate derivatives, scientists can identify compounds with improved potency and selectivity. mdpi.com The ability to tailor the carbamate structure allows for the creation of molecules that can engage in specific interactions with their biological targets, leading to more effective therapeutic agents. acs.orgmdpi.com
Role in Industrial Chemical Processes (e.g., Pharmaceutical Intermediate Synthesis)
This compound, a member of the carbamate family of organic compounds, serves as a valuable synthetic intermediate in various industrial chemical processes, most notably in the synthesis of pharmaceutical compounds. Its utility stems from the presence of the benzyloxycarbonyl (Cbz) group, a common amine-protecting group in organic synthesis, and the ethylcarbamate moiety, which can influence the compound's reactivity and biological activity. While specific, large-scale industrial applications of this compound itself are not extensively detailed in publicly available literature, its role can be understood through the well-documented applications of closely related benzyl carbamate derivatives in pharmaceutical development.
The carbamate group is a key structural feature in many approved drugs and is increasingly utilized in medicinal chemistry. acs.org Carbamate derivatives are integral to the synthesis of a wide array of therapeutic agents, acting as crucial building blocks and intermediates. acs.org The substitution on the oxygen and nitrogen atoms of the carbamate allows for the fine-tuning of a molecule's biological and pharmacokinetic properties. acs.org
In the context of pharmaceutical synthesis, benzyl carbamates, including this compound, primarily function as protected amino functionalities. The Cbz group can be readily introduced to an amino group and is stable under various reaction conditions, yet it can be selectively removed under mild conditions, typically through catalytic hydrogenation. This protective strategy is fundamental in multi-step syntheses of complex molecules, preventing unwanted side reactions involving the amine group.
Research into related benzyl carbamate derivatives highlights their role as intermediates in the synthesis of a variety of biologically active molecules. For instance, derivatives like benzyl N-(2-bromoethyl)-N-methylcarbamate are used in the synthesis of GSK-3 inhibitors through alkylation reactions. Similarly, other benzyl carbamates are employed as building blocks for creating more complex organic molecules with potential antimicrobial and anticancer properties.
The synthesis of peptide mimetics, which are compounds designed to mimic the structure and function of peptides, often involves the use of benzyl carbamate intermediates. In one documented example, a benzyl carbamate derivative was a key intermediate in the synthesis of dipeptide-type SARS-CoV 3CL protease inhibitors, showcasing the relevance of this class of compounds in antiviral drug discovery. nih.gov
The general synthetic utility of benzyl carbamates in creating pharmaceutical intermediates is summarized in the table below, drawing on examples from closely related compounds.
| Intermediate Type | Pharmaceutical Target/Application | Key Synthetic Step | Reference Compound Example |
| Protected Amino Acids | Peptide-based therapeutics, Enzyme inhibitors | Amine protection for peptide coupling | Benzyl (S)-1-(tert-butoxycarbonyl)-3-methylbutylcarbamate |
| Functionalized Alkylamines | GSK-3 inhibitors | Alkylation of the carbamate nitrogen | Benzyl N-(2-bromoethyl)-N-methylcarbamate |
| Heterocyclic Building Blocks | Antiviral agents (e.g., SARS-CoV inhibitors) | Intermediate for constructing heterocyclic rings | (S)-benzyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate |
| Dipeptide Mimetics | Protease inhibitors | Coupling of N-protected amino acids | Benzyl (S)-1-(tert-butoxycarbonyl)-3-methylbutylcarbamate |
The table below outlines the potential precursor roles of this compound in the synthesis of different classes of pharmaceutical compounds, based on the known activities of the compound and the synthetic utility of its structural analogs.
| Potential Pharmaceutical Class | Synthetic Role of this compound | Target Indication |
| Beta-amyloid inhibitors | Precursor for more potent and selective inhibitors | Alzheimer's Disease |
| HMG-CoA Reductase Inhibitors | Scaffold for statin-like compounds | Hyperlipidemia |
| Anti-inflammatory Agents | Building block for novel anti-inflammatory drugs | Inflammatory Diseases |
| Autoimmune Disease Modulators | Intermediate in the synthesis of immunomodulatory agents | Autoimmune Diseases |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of carbamates. The choice of technique is often dictated by the analyte's volatility, polarity, and the nature of the sample matrix.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the determination of carbamates, especially for trace-level analysis. mdpi.com The methodology is suitable for volatile and thermally stable compounds. While direct analysis of benzyl (B1604629) N-ethylcarbamate is feasible, derivatization may sometimes be employed to improve chromatographic behavior. researchgate.net
The process involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. oiv.int Separation occurs based on the compound's boiling point and interaction with the column's stationary phase. For carbamates, columns like the Carbowax 20M type are often utilized. oiv.int Following separation, the analyte enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information. Selected Ion Monitoring (SIM) mode is frequently used to enhance sensitivity and selectivity by monitoring specific ion fragments characteristic of the target analyte. oiv.int For related carbamates, this technique achieves very low limits of detection (LOD), often in the nanogram per milliliter (ng/mL) or microgram per kilogram (µg/kg) range. researchgate.netresearchgate.net For instance, a method for ethyl carbamate (B1207046) achieved a detection limit of 1.5 ng/mL. researchgate.net
Table 1: Example GC-MS Parameters for Carbamate Analysis (Based on methods for related carbamates)
| Parameter | Setting | Source |
| Column | Capillary fused silica, 30m x 0.25mm ID, 0.25 µm Carbowax 20M | oiv.int |
| Injector Temp. | 180°C | oiv.int |
| Carrier Gas | Helium, 1 mL/min | oiv.int |
| Oven Program | 40°C (0.75 min), ramp 10°C/min to 60°C, ramp 3°C/min to 150°C | oiv.int |
| MS Interface | Transfer line at 220°C | oiv.int |
| Detection Mode | Selected Ion Monitoring (SIM) | oiv.int |
High-Performance Liquid Chromatography (HPLC) is highly suitable for analyzing less volatile or thermally labile compounds like many carbamates. bioline.org.br When coupled with a fluorescence detector (FLD), it becomes an exceptionally sensitive method, provided the analyte is naturally fluorescent or can be rendered fluorescent through derivatization. nih.govresearchgate.net Benzyl N-ethylcarbamate itself is not fluorescent, thus requiring a derivatization step.
A common approach involves a pre-column derivatization reaction with a fluorogenic reagent, such as 9-xanthydrol. bioline.org.brnih.gov This reaction creates a highly fluorescent derivative that can be detected at very low concentrations. The separation is typically performed on a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. bioline.org.brnih.gov The method's high sensitivity is demonstrated by its application to ethyl carbamate, where detection limits as low as 4.2 µg/L have been reported. researchgate.netup.pt The precision of these methods is generally high, with recoveries often exceeding 90%. nih.govresearchgate.net
Table 2: Typical HPLC-FLD Conditions for Derivatized Carbamate Analysis (Based on methods for related carbamates)
| Parameter | Setting | Source |
| Column | Reversed-phase C18 | bioline.org.br |
| Mobile Phase | Acetonitrile / Water | bioline.org.br |
| Flow Rate | 1.0 mL/min | bioline.org.br |
| Derivatizing Agent | 9-xanthydrol | bioline.org.brresearchgate.net |
| Detection | Fluorescence Detector (FLD) | bioline.org.brresearchgate.net |
| Limit of Detection (LOD) | 4.2 µg/L (for ethyl carbamate) | researchgate.net |
For analyzing this compound in complex matrices such as environmental or biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. nih.govmdpi.com These techniques combine the powerful separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry, often eliminating the need for derivatization. researchgate.net
The separation is typically achieved on a reversed-phase column. nih.gov Following elution, the analyte is ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and then detected by the mass spectrometer. nih.gov LC-MS/MS adds another layer of specificity by selecting a precursor ion, fragmenting it, and then monitoring a specific product ion. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and improves detection limits. researchgate.netnih.gov Methods for various carbamates have demonstrated excellent sensitivity, with limits of detection often in the low µg/kg range, and high accuracy, with recoveries between 70.9% and 119%. nih.govhpst.cz
Table 3: Example LC-MS/MS Parameters for Carbamate Analysis (Based on methods for related carbamates)
| Parameter | Setting | Source |
| Chromatography | UHPLC or HPLC | nih.govhpst.cz |
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Acetonitrile and water, often with formic acid | nih.gov |
| Ionization Source | ESI or APCI | nih.govhpst.cz |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |
| LOD Range | 0.2–2.0 µg/kg (for various carbamates) | nih.gov |
Sample Preparation and Derivatization Strategies
Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte before chromatographic analysis. For HPLC-FLD, derivatization is an integral part of the sample preparation workflow.
Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is a sample preparation technique that has gained traction for the extraction of a wide range of compounds from aqueous matrices. nih.gov The method is based on the phenomenon that the miscibility of water and a polar organic solvent, such as acetonitrile, decreases upon the addition of a salt. chromatographyonline.comresearchgate.net
In a typical SALLE procedure, the aqueous sample is mixed with a water-miscible organic solvent (e.g., acetonitrile). nih.gov A high concentration of an inorganic salt (e.g., sodium chloride, ammonium (B1175870) sulfate) is then added, causing the mixture to separate into two distinct phases: a salt-rich aqueous layer and an organic solvent layer containing the analyte. researchgate.netresearchgate.net This technique is advantageous because it is simple, rapid, and uses environmentally friendlier solvents than traditional liquid-liquid extraction. nih.gov It provides clean extracts suitable for direct injection into an LC system. nih.gov For example, a SALLE method developed for benzimidazole (B57391) fungicides achieved recoveries ranging from 60.4% to 99.1%. nih.gov
Pre-column derivatization is a strategy used to modify the analyte's chemical structure to enhance its detectability by a specific instrument, such as an HPLC-FLD system. sci-hub.box This is essential for non-fluorescent compounds like this compound when high sensitivity is required. researchgate.net The derivatization reaction converts the analyte into a product with desirable properties, such as strong fluorescence or UV absorbance. squ.edu.om
Several reagents are available for the derivatization of carbamates or their potential amine precursors. These include 9-xanthydrol, which reacts with the carbamate functional group under acidic conditions to form a fluorescent N-xanthyl derivative. bioline.org.brnih.gov Other common derivatizing agents used for related amine and carbamate analyses include 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride (Dns-Cl). sci-hub.boxresearchgate.net The reaction conditions, such as pH, temperature, and time, must be carefully optimized to ensure complete and reproducible derivatization. researchgate.net An optimized derivatization step can significantly lower the limit of detection, enabling trace-level quantification. nih.govsci-hub.box
Application of Internal Standards in Quantitative Analysis
In quantitative analytical chemistry, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is a critical practice for improving the precision and accuracy of the results. nih.gov An internal standard is a chemical substance that is added in a constant amount to all samples, calibration standards, and blanks in an analysis. nih.gov Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response. nih.gov
For the analysis of ethyl benzyl carbamates, which are structurally related to this compound, specific internal standards have been utilized in mass spectrometry analyses. In a study involving the characterization of newly synthesized ethyl benzyl carbamate derivatives, Polyethylene glycol-600 (PEG-600) was employed as an internal standard for mass spectrometry analysis using a DART (Direct Analysis in Real Time) ionization source. scirp.org The selection of a suitable internal standard is paramount; the ideal substance should be chemically similar to the analyte but not present in the original sample, and it should have a retention time that is close to, but does not overlap with, the analyte peak. nih.gov The use of an isotopically labeled version of the analyte is often the preferred choice, but other compounds can also serve effectively. iarc.fr
The response of the analyte is measured relative to that of the internal standard to generate a response factor, which is then used to calculate the concentration of the analyte in the sample. nih.gov This ratiometric measurement helps to mitigate errors that can be introduced by sample matrix effects or fluctuations in the analytical instrument's performance over time. nih.gov
Table 1: Example of Internal Standard Used in the Analysis of Related Carbamate Compounds
| Analyte Class | Internal Standard | Analytical Technique | Ionization Source |
| Ethyl Benzyl Carbamates | PEG-600 | Mass Spectrometry | DART+ |
Data sourced from a study on the molecular modeling and synthesis of ethyl benzyl carbamates. scirp.org
Method Validation and Performance Metrics in Chemical Analysis
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jespublication.com It is a crucial requirement for quality control in many industries and ensures the reliability and consistency of analytical results. jespublication.com Key performance metrics that are evaluated during method validation include the limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. scielo.br
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. fda.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. fda.gov
Several methods can be used to determine LOD and LOQ, including:
Based on Signal-to-Noise Ratio: This approach is typically applied to data from analytical instruments that exhibit baseline noise. The LOD is often defined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1. europa.eu
Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the response from multiple blank sample measurements (σ) and the slope of the calibration curve (S). The LOD and LOQ are calculated using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). loesungsfabrik.de
While detailed studies validating methods specifically for this compound and reporting specific LOD and LOQ values are not widely available in the cited literature, the table below illustrates how such data would be presented for a hypothetical analytical method. For comparison, a validated LC-MS/MS method for the related compound ethyl carbamate in fortified wine reported an LOD of 0.17 µg L⁻¹ and an LOQ of 0.52 µg L⁻¹. researchgate.net Another GC/MS method for ethyl carbamate reported a derived LOD and LOQ of 1.3 ng/L and 4 ng/L, respectively.
Table 2: Illustrative Performance Metrics for an Analytical Method
| Parameter | Method | Matrix | Value |
| Limit of Detection (LOD) | GC-MS | Data Not Available | Data Not Available |
| Limit of Quantification (LOQ) | GC-MS | Data Not Available | Data Not Available |
| Limit of Detection (LOD) | LC-MS/MS | Data Not Available | Data Not Available |
| Limit of Quantification (LOQ) | LC-MS/MS | Data Not Available | Data Not Available |
Specific validated LOD and LOQ values for this compound are not available in the reviewed sources. The table structure is provided for illustrative purposes.
Assessment of Analytical Precision and Accuracy
Precision and accuracy are fundamental to validating the performance of an analytical method. scielo.br
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. aoac.org It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision). aoac.org
Intermediate Precision: Precision within a single laboratory, accounting for variations such as different days, different analysts, or different equipment. fda.gov
Accuracy is the closeness of the mean of a set of measurement results to the true or accepted reference value. aoac.org It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix. The percentage of the spiked analyte that is recovered by the analysis is calculated to assess accuracy. scielo.br
For a validated method analyzing fifteen carbamate pesticides using LC-MS/MS, intra- and inter-day precision studies showed coefficients of variation (CVs) below 10%, with recoveries ranging from 88.1% to 118.4%. nih.gov In another study on ethyl carbamate, the accuracy ranged between 94.9–99.9%, and the method's precision was less than 5%. researchgate.net Specific data for this compound is not present in the reviewed literature, but the following table demonstrates how such results would be presented.
Table 3: Illustrative Precision and Accuracy Data for a Validated Analytical Method
| Parameter | Level | Spiked Concentration | Result (RSD %) | Acceptance Criteria |
| Precision | Repeatability (Intra-day) | Low, Med, High | Data Not Available | e.g., <15% |
| Intermediate Precision | Low, Med, High | Data Not Available | e.g., <15% | |
| Accuracy | Recovery | Low, Med, High | Data Not Available | e.g., 85-115% |
Specific validated precision and accuracy data for this compound are not available in the reviewed sources. The table structure and example criteria are for illustrative purposes.
Environmental Chemical Fate and Degradation Pathways
Abiotic Degradation Processes
Abiotic degradation involves the transformation of a chemical through non-biological reactions. For benzyl (B1604629) N-ethylcarbamate, the key processes are reactions with water (hydrolysis), transformation induced by sunlight (photolysis), and oxidation by reactive species present in the environment.
Hydrolysis is a primary degradation pathway for many organic compounds in aqueous environments. The rate of this reaction for carbamates is significantly influenced by the pH of the solution. Benzyl carbamates are known to be susceptible to hydrolysis under both acidic and basic conditions, with greater stability typically observed around a neutral pH.
The hydrolysis of carbamates involves the cleavage of the ester or amide linkage. For benzyl N-ethylcarbamate, this would lead to the formation of benzyl alcohol, ethylamine (B1201723), and carbon dioxide. The rate of hydrolysis is generally catalyzed by both hydrogen ions (acid catalysis) and hydroxide (B78521) ions (base catalysis). researchgate.net Consequently, the persistence of this compound in aquatic systems is expected to be highly dependent on the ambient pH.
Table 1: Illustrative Hydrolysis Half-Lives of Related Carbamate (B1207046) and Benzyl Compounds at 25°C
| Compound | pH | Half-life | Reference |
|---|---|---|---|
| Methiocarb (B1676386) | 4 | >1 year | researchgate.net |
| Methiocarb | 7 | ~35 days | researchgate.net |
| Methiocarb | 9 | 6 hours | researchgate.net |
| Benzyl Nicotinate (B505614) | 7.40 | 990 min | ijpsonline.com |
| Benzyl Nicotinate | 9.04 | 88 min | ijpsonline.com |
| Ethyl Carbamate | 7 | >300 years (calculated) | epa.govepa.gov |
This table presents data for compounds structurally related to this compound to illustrate the typical influence of pH on degradation. Data for this compound itself is not specified in the search results.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from sunlight. For a pesticide or chemical to undergo direct photolysis, it must absorb light in the solar spectrum that reaches the Earth's surface (wavelengths >290 nm). nih.gov The aromatic benzyl group in this compound suggests it can absorb UV radiation, making it susceptible to photolytic transformation.
The photodegradation of carbamates can proceed through several mechanisms, including the cleavage (scission) of the carbamate ester bond. nih.govdss.go.th In the case of this compound, this could lead to the formation of benzyl and ethylcarbamate radicals. Another potential pathway is the homolytic cleavage of the C–O bond of the carbamate group or the benzyl C-O bond. nih.govdss.go.th The subsequent reactions of these radical intermediates can lead to a variety of transformation products.
Environmental factors can significantly influence photolysis rates. For example, dissolved organic matter (DOM), such as humic acids found in natural waters, can affect photodegradation. DOM can act as a photosensitizer, accelerating degradation, or it can absorb sunlight and quench the excited state of the chemical, thereby inhibiting the reaction. dss.go.th The photolysis of the carbamate pesticide carbofuran, for instance, was found to be inhibited by the presence of various DOM samples. dss.go.th
In the atmosphere, the primary degradation pathway for many volatile organic compounds is oxidation initiated by photochemically generated free radicals, most importantly the hydroxyl radical (•OH). rsc.org In aquatic systems, reactive oxygen species (ROS), including •OH, also play a role in the transformation of organic pollutants. nih.gov
Theoretical studies on the atmospheric fate of simple carbamates, such as methyl N-methylcarbamate, predict that the reaction with •OH radicals is a dominant degradation process. researchgate.net The primary reaction mechanism is hydrogen atom abstraction from the N-alkyl groups. researchgate.net For this compound, this would involve H-abstraction from the ethyl group (-CH2CH3) and the benzylic methylene (B1212753) group (-CH2-phenyl). The benzylic position is particularly susceptible to hydrogen abstraction due to the resonance stabilization of the resulting benzyl radical. Studies on the oxidation of benzyl alcohol have confirmed that abstraction of hydrogen from the benzylic CH2O group is a key step. copernicus.org
The resulting alkyl and benzyl radicals will rapidly react with molecular oxygen in the atmosphere, initiating a cascade of reactions that lead to the formation of various oxygenated products and eventual mineralization. The presence of nitrogen oxides (NOx) in the atmosphere can also influence the reaction pathways and the nature of the final products. copernicus.org
Theoretical Modeling of Environmental Transformation Kinetics
Theoretical modeling and computational chemistry are powerful tools for predicting the environmental fate of chemicals when experimental data is scarce. scirp.org These models can estimate reaction rate constants and provide insights into degradation mechanisms at a molecular level.
Kinetic rate constants quantify the speed of a chemical reaction. For environmental processes, these are often expressed as first-order or second-order rate constants. Theoretical models, such as those based on transition state theory, can be used to calculate these constants for degradation reactions like hydrolysis, photolysis, and oxidation. researchgate.net
While specific kinetic models for this compound were not found, data from related compounds illustrate the outputs of such studies.
Table 2: Example of Theoretically Calculated Atmospheric Degradation Kinetics for Methyl N-methylcarbamate (MMC) + •OH
| Reaction Pathway | Contribution to Overall Reaction (at 298 K) | Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| H-abstraction from N-CH₃ | ~94% | Specific value not provided in abstract | researchgate.net |
| H-abstraction from O-CH₃ | ~6% | Specific value not provided in abstract | researchgate.net |
This table is illustrative, showing the type of data generated from theoretical kinetic modeling of a simple carbamate. It highlights the prediction of dominant reaction pathways. researchgate.net
Theoretical models can also investigate how environmental parameters influence reaction kinetics.
k_h = k_A[H⁺] + k_N + k_B[OH⁻]
This equation shows the direct dependence of the hydrolysis rate on the concentration of hydronium and hydroxide ions. epa.gov Studies on various esters and carbamates confirm that degradation rates are highly sensitive to pH changes. researchgate.netrsc.org
Temperature: The effect of temperature on reaction rates is typically described by the Arrhenius equation. Kinetic models can compute activation energies, which determine the temperature sensitivity of a reaction. researchgate.netcdnsciencepub.com For example, the hydrolysis of benzyl nicotinate was studied at different temperatures to determine the activation energy and frequency factor for the degradation process. ijpsonline.com
Solvent and Medium: The surrounding medium can significantly affect degradation. The polarity of the solvent can influence the stability of transition states, altering reaction rates. cdnsciencepub.com In photolysis, the presence of substances like dissolved organic matter or nitrate (B79036) ions in water can lead to indirect photodegradation, where these substances absorb light and produce reactive species that then degrade the compound of interest. nih.gov
Conclusion and Future Directions in Benzyl N Ethylcarbamate Research
Synthesis of Key Academic Contributions and Discoveries
Research into benzyl (B1604629) N-ethylcarbamate has primarily centered on its potential therapeutic applications. Key discoveries indicate that the compound may act as an inhibitor of enzymes involved in the production of beta-amyloid peptide, suggesting a potential role in neurodegenerative disease research. biosynth.com Furthermore, it has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. biosynth.com This dual activity points towards its potential as a lead compound for conditions such as Alzheimer's disease, inflammatory diseases, autoimmune disorders, and hyperlipidemia. biosynth.com
The general synthesis of carbamates often involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate. researchgate.netudayton.edunih.gov For instance, the synthesis of related ethyl benzyl carbamates has been achieved through the amino-dehalogenation of ethyl chloroformate with benzylamine (B48309) derivatives. scirp.orgscirp.org While specific high-yield synthesis routes for benzyl N-ethylcarbamate are not extensively documented in academic literature, its synthesis would likely follow these established carbamate (B1207046) formation reactions.
The characterization of carbamates is well-defined, utilizing techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm their structure. scirp.org For example, in related ethyl benzylcarbamates, characteristic IR peaks include those for N-H stretching (around 3328 cm⁻¹) and C=O stretching (around 1695 cm⁻¹). scirp.org
| Property | Data | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | biosynth.com |
| Molecular Weight | 179.22 g/mol | biosynth.com |
| CAS Number | 65935-09-3 | biosynth.com |
| Canonical SMILES | CCNC(=O)OCC1=CC=CC=C1 | biosynth.com |
Interactive Data Table 1: Physicochemical Properties of this compound.
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite its promising biological profile, the scientific literature on this compound is remarkably sparse, revealing significant knowledge gaps.
Limited Synthesis and Optimization Studies: There is a lack of published research detailing optimized, high-yield synthesis protocols specifically for this compound. Exploring various catalytic systems, solvent conditions, and reaction pathways could lead to more efficient and scalable production methods.
In-depth Mechanistic Studies: The reported biological activities, such as the inhibition of HMG-CoA reductase and enzymes related to beta-amyloid production, are based on preliminary findings. biosynth.com There is a critical need for detailed mechanistic studies to elucidate the precise mode of binding, the nature of the enzyme-inhibitor interactions, and the kinetics of inhibition. Such studies are essential to validate its potential as a therapeutic agent.
Comprehensive Reactivity Profile: The chemical reactivity of this compound has not been systematically investigated. Research exploring its stability under various conditions (e.g., pH, temperature), its susceptibility to hydrolysis, and its potential to undergo further chemical modifications is currently absent. Understanding its reactivity is crucial for drug development, formulation, and storage. acs.org
Pharmacokinetic and Pharmacodynamic Profiling: No data is available on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies are fundamental to determining its viability as a drug candidate.
Exploration of Broader Applications: Research has been narrowly focused on its potential enzymatic inhibition. biosynth.com The broader chemical space for its application, for instance, as a building block in organic synthesis, a monomer for polymer development, or as a component in agrochemicals, remains entirely unexplored. smolecule.comsmolecule.com
Emerging Paradigms and Prospects in this compound Chemical Science
The future of this compound research is rich with potential, aligning with several emerging paradigms in chemical and pharmaceutical sciences.
Fragment-Based Drug Discovery (FBDD): Given its relatively simple structure and defined biological activity, this compound could serve as an ideal starting fragment in FBDD campaigns. By systematically building upon its core structure, more potent and selective inhibitors for targets like HMG-CoA reductase or BACE1 (beta-secretase 1) could be developed.
Development of Chemical Probes: A well-characterized this compound molecule could be developed into a chemical probe. By attaching reporter tags (e.g., fluorescent dyes or biotin), researchers could use it to study the localization and function of its target enzymes within cellular systems, offering valuable insights into complex biological pathways. broadpharm.com
Prodrug Design: The carbamate functional group is a common motif in prodrug design, often used to improve the pharmacokinetic properties of a parent drug. acs.orgnih.gov Future research could explore using the this compound moiety to mask a pharmacologically active amine or alcohol, creating a prodrug that releases the active agent upon enzymatic or chemical cleavage in the body.
Computational and QSAR Studies: The application of computational chemistry and Quantitative Structure-Activity Relationship (QSAR) studies could accelerate research significantly. scirp.orgscirp.org Modeling the interaction of this compound with its target enzymes can guide the rational design of new analogues with improved efficacy and selectivity, minimizing the need for extensive, speculative synthesis. scirp.org
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
